Product packaging for 3-(4-Fluoro-2-methyl-phenoxy)-azetidine(Cat. No.:)

3-(4-Fluoro-2-methyl-phenoxy)-azetidine

Cat. No.: B1649175
M. Wt: 181.21 g/mol
InChI Key: FDXQHRCSAFXREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluoro-2-methyl-phenoxy)-azetidine is a useful research compound. Its molecular formula is C10H12FNO and its molecular weight is 181.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12FNO B1649175 3-(4-Fluoro-2-methyl-phenoxy)-azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

3-(4-fluoro-2-methylphenoxy)azetidine

InChI

InChI=1S/C10H12FNO/c1-7-4-8(11)2-3-10(7)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3

InChI Key

FDXQHRCSAFXREK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)OC2CNC2

Canonical SMILES

CC1=C(C=CC(=C1)F)OC2CNC2

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for 3 4 Fluoro 2 Methyl Phenoxy Azetidine

Foundational Approaches to Azetidine (B1206935) Ring Synthesis

The synthesis of the azetidine scaffold, the central structural motif of 3-(4-Fluoro-2-methyl-phenoxy)-azetidine, relies on several foundational strategies. These methods primarily involve the formation of the heterocyclic ring through intramolecular or intermolecular reactions. magtech.com.cn

Intramolecular Cyclization Protocols

Intramolecular cyclization represents a primary and effective strategy for constructing the azetidine ring. This approach involves forming a carbon-nitrogen bond within a single molecule that contains both the nitrogen atom and a reactive site, typically a carbon atom with a leaving group, three carbons away. frontiersin.org

Nucleophilic Ring-Closing Reactions

Nucleophilic ring-closing reactions are a cornerstone of azetidine synthesis. organic-chemistry.org These reactions typically proceed via an intramolecular SN2 mechanism, where a nitrogen atom acts as the nucleophile, attacking an electrophilic carbon center to displace a leaving group and form the strained four-membered ring. frontiersin.org A common precursor for this method is a γ-amino alcohol or a related derivative. The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, which then undergoes intramolecular displacement by the amine. frontiersin.org

Another established method involves the reaction of primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Similarly, the cyclocondensation of alkyl dihalides with primary amines, often under microwave irradiation, provides an efficient route to the azetidine core. organic-chemistry.org

Key Features of Nucleophilic Ring-Closing Reactions

Precursor TypeLeaving GroupTypical ConditionsReference
γ-Amino alcoholMesylate, TosylateBase frontiersin.org
2-substituted-1,3-propanediolTriflate (in situ)Amine organic-chemistry.org
1,3-DihalopropaneHalide (e.g., Br, Cl)Amine, Base, Microwave organic-chemistry.org
Metal-Catalyzed Cyclization Approaches

Modern synthetic chemistry has increasingly turned to metal catalysis to achieve challenging transformations, including the formation of azetidine rings. These methods offer advantages in terms of efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds is a notable example. rsc.org In this approach, a picolinamide (B142947) (PA) protected amine substrate can undergo cyclization to form azetidine, among other N-heterocycles. rsc.org The reaction mechanism involves the generation of a palladium(IV) intermediate, which promotes the key C-N bond-forming reductive elimination. rsc.org Other metals have also been employed; for instance, gold catalysts can facilitate the 4-exo-dig cyclization of certain homopropargyl amines to yield alkylidene azetidines. acs.org Copper and cobalt have also been utilized in catalytic systems for intramolecular hydroamination and cross-coupling reactions that lead to azetidines. organic-chemistry.org

Examples of Metal-Catalyzed Azetidine Synthesis

Metal CatalystReaction TypeSubstrateKey Features
Palladium(II)Intramolecular C-H AminationPicolinamide-protected amineHigh functional group tolerance
Gold(I)4-exo-dig CyclizationHomopropargyl amineStereoselective formation of alkylidene azetidines acs.org
CopperUllmann-type CouplingN-Tosyl-3-halo-3-butenylamineForms 2-alkylideneazetidines organic-chemistry.org
CobaltElectrocatalytic HydroaminationAllylic sulfonamideRegioselective C-N bond formation organic-chemistry.org
Intramolecular Aminolysis of Epoxides

The ring-opening of epoxides by amines is a powerful method for forming β-amino alcohols. When this reaction is performed intramolecularly with a 3,4-epoxy amine, it can serve as an effective route to 3-hydroxyazetidines, which are key precursors for compounds like this compound. nih.gov

Recent research has demonstrated that lanthanide(III) triflates, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), can effectively catalyze the intramolecular aminolysis of cis-3,4-epoxy amines. frontiersin.orgnih.gov This catalytic system promotes a regioselective C3-attack by the amine on the epoxide, leading to the formation of the azetidine ring in high yields via a 4-exo-tet cyclization. frontiersin.orgnih.govresearchgate.net The reaction shows good tolerance for various substituents on both the nitrogen atom and the carbon backbone. nih.gov

Cycloaddition Reactions for Azetidine and Azetidinone Formation

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, are a powerful tool for constructing rings. mdpi.com Specifically, [2+2] cycloadditions are instrumental in the synthesis of four-membered rings like azetidines and their corresponding ketones, azetidinones. rsc.orgnih.gov

Staudinger Synthesis and Related [2+2] Cycloadditions for Azetidinones

The Staudinger synthesis, discovered in 1907, remains the most general and widely used method for preparing 2-azetidinones, also known as β-lactams. mdpi.comresearchgate.netbepls.com This reaction is a formal [2+2] cycloaddition between a ketene (B1206846) and an imine. mdpi.comderpharmachemica.com The mechanism is generally accepted to be a two-step process involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate, which then undergoes ring closure. mdpi.com

Ketenes are typically generated in situ from acyl chlorides using a tertiary amine base, like triethylamine (B128534). mdpi.comderpharmachemica.com The resulting 2-azetidinone can then be reduced to the corresponding azetidine. The stereochemical outcome of the Staudinger reaction can often be controlled by the reaction conditions and the nature of the substituents on the imine and ketene. mdpi.com For example, the reaction of an imine with phenoxyacetyl chloride would generate a 3-phenoxy-azetidinone, a direct precursor to a 3-phenoxy-azetidine. mdpi.com

While the classic Staudinger synthesis is thermal, photochemical variants and the use of different ketene precursors have expanded the scope of [2+2] cycloadditions for azetidinone synthesis. tandfonline.com These β-lactams are not only valuable intermediates for azetidines but are also the core structural feature of many important antibiotics. bepls.comderpharmachemica.com

Photochemical Aza Paternò-Büchi Reactions for Azetidine Derivatives

The construction of the azetidine ring, a strained four-membered heterocycle, can be efficiently achieved through photochemical reactions. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands out as one of the most direct and atom-economical methods for synthesizing functionalized azetidines. nih.govresearchgate.netresearchgate.net This reaction typically involves the photoexcitation of an imine, which then undergoes a cycloaddition with an alkene to form the desired azetidine ring. nih.gov

Despite its efficiency, the application of the aza Paternò-Büchi reaction has faced challenges, primarily due to the photoreactivity of the imine precursors. researchgate.net A significant competing pathway is the E/Z isomerization of the imine upon photoexcitation, which can diminish the cycloaddition yield. nih.gov To overcome this, many successful examples in the literature utilize cyclic imines to prevent this undesired isomerization pathway. nih.gov

The reaction can proceed through either intermolecular or intramolecular pathways.

Intermolecular Reactions: The majority of aza Paternò-Büchi reactions are intermolecular, where UV light irradiation excites an imine that subsequently reacts with a separate alkene molecule. nih.gov

Intramolecular Reactions: Azetidines can also be formed via intramolecular [2+2] cycloadditions, which can be highly efficient, with some examples reporting yields of 80-85% upon direct or acetone-sensitized excitation. nih.gov

Recent advancements have focused on expanding the scope and overcoming the limitations of this reaction. For instance, visible-light-mediated aza Paternò-Büchi reactions have been developed using chiral sensitizers, allowing for enantioselective synthesis of azetidines. nih.gov In one such system, 3-substituted quinoxalin-2(1H)-ones react with aryl-substituted olefins upon irradiation at λ=420 nm in the presence of a chiral sensitizer, yielding azetidines in high yields (50–99%) and excellent enantiomeric excess (86–98% ee). nih.gov

Reductive Transformations of Azetidinones (β-Lactams) to Azetidines

An alternative and widely used strategy for obtaining azetidines is the reduction of azetidin-2-ones, commonly known as β-lactams. bhu.ac.in β-Lactams are cyclic amides that can be selectively reduced to the corresponding azetidines. This transformation is significant because of the vast body of research on β-lactam synthesis, driven by the importance of penicillin and related antibiotics. mdpi.comjmchemsci.com

The choice of reducing agent is critical for the successful transformation of the amide carbonyl group without cleaving the strained four-membered ring. While powerful reducing agents like lithium aluminium hydride (LiAlH₄) can reduce the β-lactam, they often lead to the cleavage of the ring, yielding γ-amino alcohols. bhu.ac.in

More specific and chemoselective reducing agents are therefore required. Hydroalanes have been identified as particularly effective for this purpose. acs.org For example, reagents like aluminum hydride (AlH₃) or diisobutylaluminium hydride (DIBAL-H) can cleanly reduce the carbonyl group of the β-lactam to a methylene (B1212753) group (CH₂), affording the azetidine ring in good yield. acs.org This method provides a reliable route from well-established β-lactam chemistry to the corresponding saturated azetidine heterocycles.

Table 1: Comparison of Azetidine Synthesis Strategies

Strategy Description Advantages Challenges
Aza Paternò-Büchi Reaction Photochemical [2+2] cycloaddition of an imine and an alkene. nih.gov Atom-economical, direct, high regio- and stereoselectivity. researchgate.net Competing E/Z isomerization of imines, limited photoreactivity of some precursors. nih.govresearchgate.net

| Reduction of Azetidinones | Reduction of the carbonyl group of a β-lactam to a methylene group. acs.org | Access to a wide variety of precursors through established β-lactam chemistry. mdpi.com | Ring cleavage with powerful reducing agents like LiAlH₄; requires specific reagents (e.g., hydroalanes). bhu.ac.inacs.org |

Synthetic Routes to the 3-(4-Fluoro-2-methyl-phenoxy) Moiety

Etherification Methodologies for Phenoxy Linkage to Azetidine Scaffolds

The formation of the ether linkage between the 3-position of the azetidine ring and the 4-fluoro-2-methylphenol (B144770) is a key step in the synthesis of the target molecule. A common and effective method for this transformation is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide or other good leaving group by a phenoxide ion.

In the context of synthesizing this compound, this typically involves two main components:

An azetidine scaffold with a leaving group at the 3-position.

The sodium or potassium salt of 4-fluoro-2-methylphenol (the phenoxide).

A versatile precursor for the azetidine component is 3-hydroxyazetidine. wipo.intnih.gov The hydroxyl group can be converted into a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively. For instance, N-benzylazetidin-3-ol can be reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form the corresponding mesylate. google.com This activated intermediate can then be readily displaced by the 4-fluoro-2-methylphenoxide to form the desired ether linkage. Subsequent deprotection of the nitrogen atom (e.g., debenzylation via catalytic hydrogenation) would yield the final product. google.com

An alternative approach involves the ring contraction of α-bromo N-sulfonylpyrrolidinones in the presence of a phenol (B47542), which can efficiently incorporate the phenoxy group into the resulting azetidine derivative in a one-pot reaction. organic-chemistry.org

Introduction of Fluorine and Methyl Substituents on the Aromatic Ring System, referencing precursor synthons like 4-fluoro-2-methylbenzoate

The substituted aromatic portion of the molecule, 4-fluoro-2-methylphenol, is a crucial building block. nih.govossila.com This compound, also known as 4-fluoro-o-cresol, is commercially available but can also be synthesized through various routes. ossila.comsigmaaldrich.comfishersci.ca Standard synthetic methods include:

Fluorination of 2-methylphenol: This involves the direct electrophilic fluorination of o-cresol.

Methylation of 4-fluorophenol: This involves introducing a methyl group onto the aromatic ring of 4-fluorophenol, typically via a Friedel-Crafts alkylation or related methods. ontosight.ai

These precursor synthons are important raw materials for producing not only pharmaceuticals but also agrochemicals and dyestuffs. fishersci.ca The presence of the fluorine atom can impart unique properties, such as increased metabolic stability and binding affinity in biological systems. ossila.comontosight.ai For example, compared to non-substituted phenols, the 4-fluoro-2-methylphenol moiety has been shown to offer selective inhibition of certain receptor tyrosine kinases. ossila.com

Precursors like 4-fluoro-2-methylbenzoate can also be envisioned as starting materials. The ester functionality could be reduced to a hydroxymethyl group, which could then be further manipulated, or the aromatic ring could be synthesized through cyclization and aromatization reactions from acyclic precursors, with the substituents installed at appropriate stages. The synthesis of related structures, such as 4′-fluoro-2′-hydroxyacetophenone, further illustrates the established chemistry for creating such substituted phenolic systems. researchgate.net

Stereochemical Control in the Synthesis of this compound

The synthesis of this compound can result in stereoisomers if the azetidine ring contains other substituents or if chiral catalysts or auxiliaries are used. Achieving stereochemical control is a central theme in modern organic synthesis, particularly for the production of enantiomerically pure pharmaceutical compounds. acs.orguni-muenchen.de

Recent advances have provided several powerful strategies for the stereoselective synthesis of substituted azetidines. rsc.orgacs.org These methods include:

Catalytic Asymmetric Synthesis: The use of chiral catalysts, often based on transition metals like copper or ruthenium complexed with chiral ligands, can induce high levels of enantioselectivity in the formation of the azetidine ring or its functionalization. acs.orgacs.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction. For example, chiral tert-butanesulfinamides have been used to achieve the diastereoselective synthesis of C2-substituted azetidines. acs.org The auxiliary can be removed in a later step to yield the enantioenriched product.

Substrate Control: Using a starting material that is already enantiomerically pure (from the chiral pool) can transfer that stereochemistry to the final product. For example, starting with enantiopure (R)-O-Benzyl glycidol (B123203) or (R)-phenylglycinol can lead to the stereospecific synthesis of complex azetidines. nih.gov

Diastereoselective Synthesis of Azetidine Core Structures

When constructing substituted azetidine rings, controlling the relative stereochemistry between substituents (diastereoselectivity) is crucial. Several methods have been developed for the diastereoselective synthesis of the azetidine core.

One notable method is the iodine-mediated cyclization of homoallyl amines. This 4-exo trig cyclization proceeds with high diastereoselectivity to furnish cis-2,4-disubstituted azetidines. acs.org These iodo-azetidines are versatile intermediates that can be further functionalized. Interestingly, these cis-azetidines can undergo thermal isomerization to form the thermodynamically more stable trans-pyrrolidines, demonstrating the utility of these strained rings as synthetic intermediates. acs.org

Another approach involves the diastereoselective addition of organometallic reagents, such as Grignard reagents, to chiral N-protected 3-azetidinones or related electrophiles. uni-muenchen.de The existing stereocenter and protecting group on the azetidine can direct the incoming nucleophile to one face of the molecule, leading to the formation of one diastereomer in preference to the other. These strategies are fundamental to building libraries of complex and stereochemically defined azetidine-containing molecules. uni-muenchen.deacs.org

Enantioselective Approaches for Azetidine Derivative Synthesis

The synthesis of enantiomerically pure azetidine derivatives is a significant area of research, driven by the prevalence of these scaffolds in chiral pharmaceuticals. Various strategies have been developed to control the stereochemistry at the azetidine core.

One prominent method involves the use of chiral auxiliaries. For instance, inexpensive and readily available chiral tert-butanesulfinamides can be used to induce chirality during the synthesis of C2-substituted azetidines. This three-step approach begins with the condensation of an auxiliary with a 1,3-bis-electrophile like 3-chloropropanal. The subsequent organometallic addition and intramolecular chloride substitution afford the azetidine with high diastereoselectivity. acs.org This method is scalable and provides access to a range of C2-substituted azetidines with aryl, vinyl, and alkyl substituents. acs.org

Catalytic asymmetric synthesis represents another powerful approach. Copper-catalyzed reactions have shown particular promise. A highly enantioselective difunctionalization of azetines, which are unsaturated precursors to azetidines, has been developed using a Cu/bisphosphine catalyst. acs.org This method installs both a boryl and an allyl group across the double bond, creating two new stereogenic centers with high enantiomeric excess (ee). acs.org This strategy is significant as it provides access to chiral 2,3-disubstituted azetidines, a class of compounds for which general synthetic access was previously lacking. acs.org

Furthermore, enantioselective ring-opening of meso-azetidines or kinetic resolution of racemic azetidines can yield chiral products. A chiral squaramide hydrogen-bond donor catalyst has been successfully employed for the highly enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides. acs.org This method is effective for a wide array of substrates, including those with Lewis basic functional groups, and produces highly enantioenriched ring-opened products. acs.org

Below is a table summarizing selected enantioselective methods for azetidine synthesis.

Table 1: Comparison of Enantioselective Synthetic Methods for Azetidines

Method Catalyst/Auxiliary Key Features Typical ee/dr Ref
Auxiliary-Induced Diastereoselective Synthesis (R)- or (S)-tert-butanesulfinamide Three-step process from achiral aldehydes; scalable. 85:15 dr acs.org
Copper-Catalyzed Boryl Allylation Cu/(S,S)-Ph-BPE Three-component coupling; introduces versatile boryl and allyl groups. up to >99% ee acs.org
H-Bond Donor Catalyzed Ring-Opening Chiral Squaramide Broad substrate scope; effective for N-Boc/Cbz protected azetidines. up to 97% ee acs.org
Copper-Catalyzed [3+1]-Cycloaddition Cu/chiral sabox ligand Accesses tetrasubstituted 2-azetines from enoldiazoacetates. up to 95% ee nih.gov

Protecting Group Chemistry in the Preparation of Key Intermediates for this compound

The synthesis of this compound necessitates a carefully planned protecting group strategy to ensure chemoselectivity. The key intermediate for this target compound is typically an N-protected 3-hydroxyazetidine. The protection of the azetidine nitrogen is crucial to prevent its undesired reaction as a nucleophile during the formation of the ether linkage and to facilitate handling and purification.

The most common protecting groups for the azetidine nitrogen are carbamates, such as the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. masterorganicchemistry.com These groups are readily installed and are stable under a wide range of reaction conditions, yet they can be removed under specific, controlled conditions. researchgate.net

tert-Butyloxycarbonyl (Boc) Group:

Installation: The Boc group is typically introduced by reacting the azetidine intermediate (e.g., 3-hydroxyazetidine) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. masterorganicchemistry.com

Stability: It is stable to basic, hydrogenolytic, and nucleophilic conditions.

Removal: The Boc group is labile under acidic conditions, commonly removed using strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com This orthogonality makes it ideal for syntheses involving base-sensitive functional groups. researchgate.net

Benzyloxycarbonyl (Cbz or Z) Group:

Installation: The Cbz group is installed using benzyl (B1604629) chloroformate (CbzCl) in the presence of a base.

Stability: It is stable to acidic and mild basic conditions.

Removal: The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a method that is mild and preserves many other functional groups. google.comnumberanalytics.com

For the synthesis of this compound, an N-Boc-3-hydroxyazetidine is a common precursor. The hydroxyl group can then be coupled with 4-fluoro-2-methylphenol, for example, via a Mitsunobu reaction or by converting the alcohol to a good leaving group (like a mesylate or tosylate) followed by nucleophilic substitution by the phenoxide. Once the ether linkage is formed, the Boc group can be removed with acid to yield the final product. The choice of protecting group is critical, as the inherent ring strain of azetidines can lead to decomposition pathways if not handled correctly. researchgate.netnih.gov

Table 2: Common Nitrogen Protecting Groups in Azetidine Synthesis

Protecting Group Abbreviation Installation Reagent Removal Conditions Orthogonality/Advantages Ref
tert-Butyloxycarbonyl Boc Di-tert-butyl dicarbonate (Boc₂O) Trifluoroacetic acid (TFA), HCl Stable to base and hydrogenation; widely used in solid-phase synthesis. masterorganicchemistry.comresearchgate.net
Benzyloxycarbonyl Cbz, Z Benzyl chloroformate (CbzCl) Catalytic Hydrogenolysis (H₂, Pd/C) Stable to acid; removal conditions are mild and neutral. researchgate.netgoogle.com
9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-Cl, Fmoc-OSu Base (e.g., 20% piperidine (B6355638) in DMF) Base-labile; orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. masterorganicchemistry.com

Mechanistic Insights into the Formation of the Azetidine Ring System

The construction of the strained four-membered azetidine ring is a central challenge in its synthesis, and several mechanistic pathways have been established to achieve this transformation. rsc.org The high ring-strain energy, approximately 25.4 kcal/mol, is a defining characteristic that influences the synthetic strategy. researchgate.netrsc.org

A primary and widely used method for forming the azetidine ring is through an intramolecular Sₙ2 reaction . frontiersin.org This pathway involves the cyclization of a γ-amino alcohol or its derivatives. Typically, a 3-amino-1-propanol derivative is used where the hydroxyl group is converted into a good leaving group, such as a mesylate, tosylate, or halide. The nitrogen atom then acts as an internal nucleophile, displacing the leaving group to form the four-membered ring. google.comfrontiersin.org The efficiency of this cyclization is a key step in many synthetic routes.

[2+2] Cycloaddition reactions provide another direct route to the azetidine core. rsc.org An important example is the aza-Paterno-Büchi reaction, which involves the photocycloaddition of an imine and an alkene. rsc.org Recent advances have utilized visible light and an iridium photocatalyst to promote the reaction between 2-isoxazoline-3-carboxylates (as oxime precursors) and alkenes, demonstrating broad functional group tolerance. rsc.org

Transition metal-catalyzed C-H amination has emerged as a powerful modern technique. A notable example is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. rsc.org The mechanism is proposed to involve the generation of a high-valent alkyl–Pd(IV) species, which undergoes reductive elimination to form the C–N bond and close the azetidine ring. rsc.org

Other innovative methods include:

Ring Contraction: N-sulfonylazetidines can be synthesized via the ring contraction of α-bromo-N-sulfonylpyrrolidinones. The proposed mechanism involves nucleophilic addition to the amide carbonyl, followed by N–C(O) cleavage and subsequent intramolecular Sₙ2 cyclization. rsc.org

Lewis Acid-Catalyzed Aminolysis: Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. frontiersin.org This reaction proceeds via Lewis acid activation of the epoxide, allowing for a C3-selective attack by the pendant amine to furnish the azetidine ring, even in the presence of acid-sensitive groups. frontiersin.org

Strain-Release Homologation: The high ring strain of azabicyclo[1.1.0]butanes can be harnessed for azetidine synthesis. Reaction with boronic esters followed by 1,2-migration leads to the formation of functionalized azetidines through the cleavage of the central C-N bond, effectively relieving ring strain. organic-chemistry.org

Table 3: Mechanistic Pathways to Azetidine Ring Formation

Mechanism Key Precursors Typical Reagents/Catalysts Key Features Ref
Intramolecular Sₙ2 Cyclization γ-Amino alcohols, γ-halo amines Base, MsCl, TsCl Classical, widely used method. google.comfrontiersin.org
[2+2] Photocycloaddition Imines, Alkenes Ir(III) photocatalyst, visible light Forms C-C and C-N bonds simultaneously; good functional group tolerance. rsc.org
Pd-Catalyzed C-H Amination Amines with γ-C-H bonds Pd(II) catalyst, oxidant (e.g., benziodoxole tosylate) Direct functionalization of C-H bonds; forms substituted azetidines. rsc.org
Intramolecular Aminolysis Epoxy amines La(OTf)₃ High regioselectivity for C3-attack; tolerates acid-sensitive groups. frontiersin.org
Strain-Release Homologation Azabicyclo[1.1.0]butanes Organolithiums, Boronic esters Modular construction; creates densely functionalized azetidines. organic-chemistry.org

Contemporary Challenges and Future Directions in the Synthesis of Substituted Azetidines

Despite significant progress, the synthesis of azetidines remains a contemporary challenge in organic chemistry, largely due to the inherent ring strain of the four-membered heterocycle. researchgate.netrsc.org This strain not only makes the ring challenging to construct but can also lead to undesired ring-opening and decomposition, particularly under harsh reaction conditions or in the presence of certain functional groups. researchgate.netnih.gov

Contemporary Challenges:

Functional Group Tolerance: Many classical methods for azetidine synthesis employ strongly basic or acidic conditions, which limits their compatibility with sensitive functional groups and complex molecular scaffolds. researchgate.net

Stereocontrol: Achieving high levels of stereocontrol, especially for the synthesis of polysubstituted azetidines with multiple chiral centers, remains a significant hurdle. acs.org

Access to Diverse Derivatives: While many methods exist for simple azetidines, the synthesis of densely functionalized or uniquely substituted derivatives, particularly those with substitution at all four positions, is still underdeveloped. rsc.orgorganic-chemistry.org

Future Directions: The field is rapidly evolving, with several promising future directions aimed at overcoming these challenges:

Novel Catalytic Systems: The development of new transition-metal and organocatalytic systems continues to be a major focus. This includes advancing C-H activation and amination reactions, which allow for the direct conversion of readily available starting materials into complex azetidines. rsc.orgrsc.org

Strain-Release Strategies: Methods that harness the ring strain of highly reactive precursors, such as azabicyclo[1.1.0]butanes, are gaining traction. organic-chemistry.org These strategies allow for the modular and often stereocontrolled construction of complex azetidines that are otherwise difficult to access. organic-chemistry.org

Photocatalysis and electrocatalysis: The use of visible light photocatalysis and electrochemistry offers mild and sustainable alternatives to traditional thermal methods. rsc.org These approaches enable novel transformations and can improve functional group tolerance.

Late-Stage Functionalization: A key goal for medicinal chemistry is the development of methods for the late-stage functionalization of the azetidine core. This would allow for the rapid generation of analog libraries from a common intermediate, accelerating drug discovery efforts.

Flow Chemistry: The application of flow chemistry to azetidine synthesis can improve safety, reproducibility, and scalability, particularly for reactions involving unstable intermediates or hazardous reagents. nih.gov

Chemical Reactivity and Transformation Profiles of 3 4 Fluoro 2 Methyl Phenoxy Azetidine

Azetidine (B1206935) Ring-Opening Reactions and Strain-Driven Reactivity

The azetidine ring is a four-membered heterocycle characterized by significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This inherent strain is the primary driver for its susceptibility to ring-opening reactions, a key aspect of its chemical reactivity. rsc.orgresearchgate.net Although more stable than the highly reactive three-membered aziridines, azetidines readily undergo cleavage of the C-N sigma bonds under appropriate conditions, providing a versatile pathway for chemical transformations. rsc.org

Thermally and Catalytically Induced Ring Cleavage Processes

The cleavage of the azetidine ring in 3-(4-fluoro-2-methyl-phenoxy)-azetidine can be initiated through thermal means or, more commonly, with the aid of catalysts. Acid catalysis is a frequent strategy, wherein protonation of the azetidine nitrogen enhances the ring's electrophilicity and facilitates nucleophilic attack. Lewis acids can also serve as catalysts for this process. frontiersin.org

Nucleophilic ring-opening is a principal transformation pathway. A variety of nucleophiles, including halides, amines, and thiols, can attack one of the ring carbons, leading to the formation of a 1,3-difunctionalized propane (B168953) derivative. The regioselectivity of this attack is influenced by steric and electronic factors of both the azetidine substituents and the incoming nucleophile.

Table 1: Predicted Thermally and Catalytically Induced Ring Cleavage Reactions

Reaction Type Catalyst/Reagent Predicted Product Structure
Acid-Catalyzed Hydrolysis H₃O⁺ 1-amino-3-(4-fluoro-2-methyl-phenoxy)propan-2-ol
Nucleophilic Opening HCl 1-chloro-3-(4-fluoro-2-methyl-phenoxy)propan-2-amine
Reductive Cleavage H₂, Pd/C N-methyl-3-(4-fluoro-2-methyl-phenoxy)propan-1-amine

Applications in Generating Diverse Heterocyclic Systems

The strain-driven reactivity of the azetidine ring makes it a valuable precursor for the synthesis of more complex and diverse heterocyclic systems. researchgate.net Through intramolecular reactions or multi-step sequences involving ring-opening followed by cyclization, the azetidine moiety can be expanded into larger, more stable rings such as pyrrolidines, piperidines, or even larger macrocycles.

For instance, a suitably functionalized derivative of this compound could undergo a ring-opening reaction with a nucleophile that also contains an electrophilic center, setting the stage for a subsequent intramolecular cyclization to form a new heterocyclic ring. These transformations are instrumental in building molecular complexity from a simple, strained starting material. nih.gov

Reactivity of the Phenoxy and Substituted Phenyl Moieties

The aromatic portion of the molecule, the 4-fluoro-2-methyl-phenoxy group, possesses its own distinct reactivity profile, primarily centered on electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic and Nucleophilic Aromatic Transformations on the Fluorinated Phenyl Ring

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions on the phenyl ring of this compound are dictated by the combined electronic effects of the three substituents: the ortho-methyl group, the para-fluoro group, and the meta-azetidin-3-yloxy group.

The methyl group is an activating, ortho-, para-directing substituent. The fluorine atom, while deactivating due to its electronegativity, is also ortho-, para-directing because of its ability to donate a lone pair of electrons through resonance. The azetidin-3-yloxy group is an activating, ortho-, para-directing substituent. The interplay of these directing effects will determine the position of incoming electrophiles. The positions ortho to the activating azetidin-3-yloxy group (positions 2 and 6 of the phenoxy ring, with position 2 already occupied by a methyl group) and the position ortho to the methyl group and meta to the fluorine (position 3) are the most likely sites for substitution.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Type Reagent Major Predicted Product(s)
Nitration HNO₃, H₂SO₄ 3-(4-Fluoro-2-methyl-5-nitro-phenoxy)-azetidine
Bromination Br₂, FeBr₃ 3-(5-Bromo-4-fluoro-2-methyl-phenoxy)-azetidine
Friedel-Crafts Acylation CH₃COCl, AlCl₃ 3-(5-Acetyl-4-fluoro-2-methyl-phenoxy)-azetidine

Nucleophilic aromatic substitution (SNAr) is less common for this ring system unless an additional, strong electron-withdrawing group is present, or under forcing conditions.

Functional Group Interconversions and Modifications on the Aromatic System

The existing functional groups on the aromatic ring can be modified to introduce further chemical diversity. For example, if a nitro group were introduced via nitration, it could subsequently be reduced to an amino group, which could then participate in a wide range of further reactions, such as diazotization or amide bond formation. These interconversions allow for the fine-tuning of the molecule's properties and the creation of a library of related compounds.

Transformations at the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring is a secondary amine, making it both basic and nucleophilic. This allows for a variety of transformations directly at this position, without disruption of the ring system, provided the reaction conditions are not harsh enough to induce ring-opening.

Common reactions at the azetidine nitrogen include N-alkylation, N-acylation, N-sulfonylation, and N-arylation. These reactions are fundamental for introducing a wide array of substituents, thereby modifying the steric and electronic properties of the molecule. For example, acylation with an acid chloride would yield the corresponding N-acylazetidine, while reaction with an alkyl halide would lead to a tertiary amine. The formation of a quaternary azetidinium salt is also possible, which would further activate the ring towards nucleophilic attack. researchgate.net

Table 3: Predicted Transformations at the Azetidine Nitrogen

Reaction Type Reagent Predicted Product Structure
N-Alkylation CH₃I 1-Methyl-3-(4-fluoro-2-methyl-phenoxy)-azetidine
N-Acylation Acetyl chloride 1-Acetyl-3-(4-fluoro-2-methyl-phenoxy)-azetidine
N-Sulfonylation Tosyl chloride 1-Tosyl-3-(4-fluoro-2-methyl-phenoxy)-azetidine
Reductive Amination Acetone, NaBH(OAc)₃ 1-Isopropyl-3-(4-fluoro-2-methyl-phenoxy)-azetidine

N-Alkylation and N-Acylation Reactions

The nucleophilic nitrogen of the azetidine ring readily participates in N-alkylation and N-acylation reactions. These reactions are standard methods for introducing a wide range of substituents onto the azetidine nitrogen, thereby modifying the compound's physicochemical properties.

N-Alkylation typically involves the reaction of the azetidine with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) or other alkylating agents, such as alkyl triflates, in the presence of a base. The base is used to deprotonate the secondary amine, enhancing its nucleophilicity. Common bases include potassium carbonate, triethylamine (B128534), or sodium hydride. Reductive amination, reacting the azetidine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective method for N-alkylation.

N-Acylation is achieved by treating the azetidine with an acylating agent like an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling agent. This reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the acidic byproduct (e.g., HCl). These reactions lead to the formation of stable amide bonds.

While specific studies detailing the N-alkylation and N-acylation of this compound are not extensively documented in publicly accessible literature, the reactivity can be inferred from similar azetidine derivatives. The table below presents representative conditions for these transformations on analogous azetidine scaffolds.

Reaction TypeReactantReagents & ConditionsProduct TypeReference Analogue
N-AlkylationAlkyl Halide (e.g., Benzyl (B1604629) Bromide)K₂CO₃, Acetonitrile, RefluxN-Alkylazetidine3-Phenoxyazetidine
Reductive AminationAldehyde (e.g., Formaldehyde)NaBH(OAc)₃, Dichloroethane, rtN-Methylazetidine3-(Aryloxy)azetidine
N-AcylationAcyl Chloride (e.g., Acetyl Chloride)Et₃N, Dichloromethane, 0 °C to rtN-Azetidinyl Amide3-Phenoxyazetidine
N-SulfonylationSulfonyl Chloride (e.g., Mesyl Chloride)Pyridine, Dichloromethane, 0 °CN-Azetidinyl SulfonamideAzetidine

Formation of N-Substituted Azetidine Derivatives and Conjugates

Beyond simple alkyl and acyl groups, more complex moieties can be attached to the azetidine nitrogen to form a wide array of derivatives and conjugates. These transformations are crucial for applications in medicinal chemistry, where the azetidine core can be linked to other pharmacophores or functional groups to modulate biological activity.

One common strategy is the nucleophilic substitution reaction where the azetidine nitrogen acts as a nucleophile, displacing a leaving group on a heterocyclic or aromatic ring system. For instance, reaction with a fluoro-substituted heteroaromatic compound, such as a fluoropyrimidine or fluoropyridine, often proceeds under basic conditions at elevated temperatures.

Amide bond coupling reactions are also extensively used to form conjugates. In these reactions, a carboxylic acid-containing molecule is activated using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). The activated acid then readily reacts with the azetidine nitrogen to form a stable amide linkage.

Another important transformation is the aza-Michael addition , where the azetidine adds to an electron-deficient alkene (a Michael acceptor), such as an α,β-unsaturated ester or ketone. This reaction is typically catalyzed by a base and provides a direct route to β-amino acid derivatives and related structures.

The following table illustrates methods for forming N-substituted derivatives using azetidine analogues.

Reaction TypeReactant/SubstrateReagents & ConditionsProduct ClassReference Analogue
Nucleophilic Aromatic Substitution2-FluoropyridineK₂CO₃, DMSO, 120 °CN-Heteroarylazetidine3-Hydroxyazetidine
Amide CouplingCarboxylic AcidHATU, DIPEA, DMF, rtN-Azetidinyl Amide ConjugateAzetidine
Aza-Michael AdditionMethyl AcrylateDBU, Acetonitrile, 65 °Cβ-Amino Ester DerivativeN-Boc-azetidine (after deprotection)
Urea FormationIsocyanate (e.g., Phenyl Isocyanate)Dichloromethane, rtN-Azetidinyl Urea3-Aminoazetidine

Derivatization Strategies for Advanced this compound Analogues

The development of advanced analogues of this compound involves synthetic strategies that modify not only the nitrogen atom but also other parts of the molecule. These derivatizations aim to explore the structure-activity relationship by introducing diverse functional groups and structural motifs.

One key strategy involves the use of a protected azetidine precursor , such as N-Boc-3-(4-fluoro-2-methyl-phenoxy)-azetidine. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the nitrogen, allowing for chemical modifications at other positions without interference from the reactive amine. After the desired modifications, the Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the free secondary amine, which can then be further functionalized as described previously.

Derivatization can also occur on the phenoxy ring . While the fluoro and methyl groups are present on the starting phenol (B47542), further functionalization could be envisioned. For example, electrophilic aromatic substitution reactions could potentially introduce additional substituents on the phenyl ring, although the existing groups will direct the position of substitution.

More advanced strategies involve the synthesis of analogues with substituents on the azetidine ring itself. For example, starting from a precursor like N-Boc-3-oxo-azetidine, the phenoxy group can be introduced via a Mitsunobu reaction or by reduction of the ketone to a hydroxyl group followed by etherification. The resulting N-Boc-3-hydroxy-azetidine can then be reacted with 4-fluoro-2-methylphenol (B144770). The presence of other functional groups on the azetidine ring prior to the introduction of the phenoxy moiety allows for a wide range of structural diversity.

The table below outlines some conceptual strategies for creating advanced analogues.

Derivatization StrategyKey IntermediatePotential Reaction SequenceResulting Analogue Class
Functionalization of N-protected azetidineN-Boc-3-hydroxyazetidine1. Mitsunobu reaction with 4-fluoro-2-methylphenol. 2. Deprotection (TFA). 3. N-alkylation/acylation.N-Substituted 3-(4-fluoro-2-methyl-phenoxy)-azetidines
Modification of the azetidine ringSubstituted 1,3-dihalopropanesCyclization with a primary amine to form a substituted azetidine ring, followed by introduction of the phenoxy group.Ring-substituted this compound analogues
Late-stage phenoxy ring modification3-(Phenoxy)-azetidine with activatable groupCross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on a bromo- or iodo-substituted phenoxy ring.Analogues with bi-aryl or amino-substituted phenoxy groups

Computational and Theoretical Investigations of 3 4 Fluoro 2 Methyl Phenoxy Azetidine and Analogues

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations provide fundamental insights into the electronic structure and conformational preferences of molecules. For "3-(4-Fluoro-2-methyl-phenoxy)-azetidine," these calculations can elucidate the distribution of electrons within the molecule, identify the most stable three-dimensional arrangements (conformers), and quantify the energy differences between them.

Table 1: Hypothetical Calculated Electronic Properties of this compound Conformers

ConformerRelative Energy (kcal/mol)Dipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)
A (Equatorial)0.002.5-6.8-0.5
B (Axial)1.253.1-6.9-0.4

Molecular Dynamics Simulations to Explore Conformational Landscapes and Flexibility

While quantum chemical calculations provide a static picture of a molecule's preferred conformations, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations can explore the conformational landscape of "this compound" by simulating the atomic motions based on a force field.

These simulations can reveal the flexibility of the azetidine (B1206935) ring and the rotational freedom of the bond connecting the phenoxy group. Understanding this flexibility is crucial, as it can influence the molecule's ability to adapt its shape to bind to a specific target, such as an enzyme active site. mdpi.com For peptides containing azetidine residues, these simulations have shown increased flexibility compared to their proline-containing counterparts, which can impact the stability of ordered polypeptide structures. nih.gov

Table 2: Typical Parameters for Molecular Dynamics Simulation of an Azetidine Derivative

ParameterValue/Description
Force FieldAMBER, CHARMM, or GROMOS
Solvent ModelExplicit (e.g., TIP3P water) or Implicit (e.g., GBSA)
Temperature300 K
Pressure1 atm
Simulation Time100 ns - 1 µs
Time Step2 fs

Predictive Modeling of Chemical Reactivity and Selectivity in Azetidine Derivatives

Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for forecasting the chemical reactivity and selectivity of new compounds without the need for extensive experimental work. nih.gov For a series of azetidine derivatives, including "this compound," a QSAR model could be developed to predict their behavior in specific reactions.

To build such a model, a set of known azetidine derivatives with experimentally determined reactivity data would be used as a training set. Molecular descriptors, which are numerical representations of the molecules' structural and electronic features, would be calculated. These descriptors can range from simple counts of atoms and bonds to more complex quantum mechanically derived values. nih.gov Statistical methods are then employed to find a correlation between these descriptors and the observed reactivity. Recent work has demonstrated the successful use of computational models to predict the feasibility of photocatalyzed reactions to form azetidines. thescience.dev

Table 3: Example of Molecular Descriptors for a QSAR Model of Azetidine Reactivity

Descriptor TypeExample DescriptorRelevance to Reactivity
ElectronicLUMO EnergyRelates to susceptibility to nucleophilic attack.
StericMolecular VolumeInfluences accessibility of the reaction center.
TopologicalWiener IndexDescribes molecular branching.
ConstitutionalNumber of Rotatable BondsRelates to conformational flexibility.

Computational Approaches for Rational Design of Novel Azetidine Scaffolds

The insights gained from the aforementioned computational methods can be leveraged for the rational design of novel azetidine scaffolds with tailored properties. nih.govnih.gov Starting with the "this compound" template, computational approaches can be used to systematically modify the structure to enhance desired characteristics, such as binding affinity to a biological target or improved chemical stability.

This process, often referred to as de novo design or lead optimization, involves generating virtual libraries of related compounds and then using computational tools to predict their properties. researchgate.net For instance, one might explore different substitution patterns on the phenyl ring or modifications to the azetidine core itself. researchgate.net High-throughput virtual screening, guided by docking simulations and predictive QSAR models, can then identify the most promising candidates for synthesis and experimental testing. mdpi.com

Table 4: A Workflow for the Rational Design of Novel Azetidine Scaffolds

StepDescriptionComputational Tools
1. Target IdentificationDefine the desired properties of the new scaffold.Not applicable
2. Scaffold Hopping/ModificationGenerate a virtual library of new azetidine analogues.Molecular modeling software
3. Property PredictionComputationally evaluate the properties of the virtual library.QSAR models, Docking simulations
4. Candidate SelectionPrioritize promising candidates for synthesis.Data analysis and visualization tools
5. Synthesis and Experimental ValidationSynthesize and test the selected candidates.Not applicable

Structure Reactivity Relationship Srr Studies of 3 4 Fluoro 2 Methyl Phenoxy Azetidine and Analogues

Influence of Azetidine (B1206935) Ring Geometry and Strain on Chemical Reactivity

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is characterized by significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.orgrsc.orgresearchgate.net This inherent strain is a primary driver of the chemical reactivity of azetidines, placing them in a unique reactivity space between the highly strained and reactive aziridines and the more stable, less reactive five-membered pyrrolidines. rsc.orgrsc.org

The geometry of the azetidine ring deviates significantly from the ideal tetrahedral angles, leading to bond angle compression and torsional strain. This stored potential energy can be released in ring-opening reactions, making the C-N and C-C bonds of the azetidine ring susceptible to cleavage under appropriate conditions. rsc.org For 3-substituted azetidines like the title compound, the puckered conformation of the ring influences the orientation of the substituent and the accessibility of the nitrogen lone pair, thereby affecting its nucleophilicity and basicity.

The reactivity of the azetidine ring can be harnessed in various chemical transformations. For instance, the ring can undergo nucleophilic attack, leading to ring-opening products. The regioselectivity of this opening is influenced by the substituents on the ring. In the case of 3-(4-Fluoro-2-methyl-phenoxy)-azetidine, the ether linkage at the C3 position can influence the electronic distribution within the ring, potentially affecting the sites of nucleophilic attack.

Impact of Fluoro and Methyl Substituents on Phenoxy Group Electronic Properties and Reactivity

The electronic properties of the phenoxy group in this compound are modulated by the presence of both a fluoro and a methyl substituent on the aromatic ring. These substituents exert opposing electronic effects, which collectively influence the reactivity of the phenoxy moiety.

The fluorine atom at the para-position is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring. However, fluorine also possesses lone pairs of electrons that can be donated to the ring through a resonance effect (+R), although this is generally weaker than its inductive effect. acs.org

Conversely, the methyl group at the ortho-position is an electron-donating group through an inductive effect (+I) and hyperconjugation. libretexts.orglibretexts.org This donating effect increases the electron density of the aromatic ring.

Stereochemical Effects on Chemical Transformations and Reaction Selectivity

The stereochemistry of this compound can play a crucial role in its chemical transformations, particularly in reactions involving the chiral center that can exist at the C3 position of the azetidine ring upon substitution. Although the parent compound itself is achiral if the phenoxy group is symmetrically substituted, the introduction of another substituent on the azetidine ring can create stereocenters.

For instance, reactions that proceed via a chiral intermediate or transition state can exhibit diastereoselectivity. The puckered nature of the azetidine ring can lead to preferential attack from the less sterically hindered face. The orientation of the 3-(4-fluoro-2-methyl-phenoxy) group can direct incoming reagents to a specific face of the ring, influencing the stereochemical outcome of the reaction.

In the context of synthesizing chiral derivatives, stereoselective methods are paramount. For example, the enantioselective synthesis of 2,3-disubstituted azetidines has been achieved with high levels of stereocontrol. acs.org Such strategies could be adapted to prepare specific stereoisomers of derivatives of this compound, which may exhibit different biological activities or physical properties. The stereochemical configuration of substituents on the azetidine ring can significantly impact interactions with biological targets. nih.gov

Electronic and Steric Factors Governing Derivatization of the Azetidine Nitrogen and Phenoxy Moiety

The derivatization of this compound can occur at two primary sites: the azetidine nitrogen and the phenoxy ring. The reactivity at each site is governed by a combination of electronic and steric factors.

Derivatization of the Azetidine Nitrogen:

The nitrogen atom of the azetidine ring possesses a lone pair of electrons, rendering it nucleophilic and basic. It can readily undergo a variety of reactions, including alkylation, acylation, arylation, and sulfonylation. nih.govnih.gov The reactivity of the nitrogen is influenced by the steric hindrance imposed by the 3-phenoxy substituent. The bulkiness of the 4-fluoro-2-methyl-phenoxy group may sterically shield the nitrogen atom, potentially slowing down the rate of reaction with bulky electrophiles.

Electronically, the azetidine nitrogen's nucleophilicity can be modulated by the substituents on the phenoxy ring, albeit to a lesser extent as the effect is transmitted through several bonds. The primary electronic influence on the nitrogen comes from the groups directly attached to it. For instance, N-acylation or N-sulfonylation will withdraw electron density from the nitrogen, reducing its nucleophilicity and basicity.

Derivatization of the Phenoxy Moiety:

The phenoxy ring can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is dictated by the directing effects of the existing substituents: the ortho-methyl group and the para-fluoro group. The methyl group is an ortho, para-director and an activating group, while the fluorine atom is also an ortho, para-director but a deactivating group. libretexts.orglibretexts.org The positions ortho to the methyl group (C3 and C5 of the phenol (B47542) ring) and ortho to the fluorine (C3 and C5 of the phenol ring) are the most likely sites for electrophilic attack. The steric bulk of the azetidine-3-oxy group will also influence the accessibility of the ortho positions of the phenoxy ring.

Below is a table summarizing the expected reactivity at different positions of the molecule:

Reaction SiteReagent TypeGoverning FactorsPredicted Reactivity
Azetidine NitrogenElectrophiles (e.g., alkyl halides, acyl chlorides)Nucleophilicity of N, steric hindrance from 3-substituentHigh, but may be sterically hindered by bulky electrophiles.
Phenoxy Ring (C3, C5)Electrophiles (e.g., nitrating agents, halogenating agents)Activating effect of ortho-methyl group, directing effect of both substituents, steric hindranceFavorable for electrophilic substitution due to activation by the methyl group.
Phenoxy Ring (C6)ElectrophilesDeactivating effect of fluorine (inductive), steric hindrance from ortho-methyl groupLess favorable for electrophilic substitution.

Table 1: Predicted Reactivity of this compound

Advanced Methodological Applications of 3 4 Fluoro 2 Methyl Phenoxy Azetidine in Chemical Research

Utilization as a Building Block and Scaffold for Molecular Probes and Synthetic Intermediates

The 3-phenoxy-azetidine framework is a key structural motif and a versatile building block for creating more elaborate molecules, including molecular probes and synthetic intermediates for active pharmaceutical ingredients. The azetidine (B1206935) ring offers a rigid and compact scaffold that can precisely orient substituents in three-dimensional space. The secondary amine within the azetidine ring provides a convenient handle for further functionalization, allowing for the attachment of various side chains or linkage to other molecular fragments.

Patents and chemical literature frequently describe derivatives of 3-phenoxy-azetidine as crucial intermediates. For instance, various substituted 3-phenoxy-azetidine compounds have been used in the synthesis of inhibitors for monoamine neurotransmitter re-uptake and phosphodiesterase type 9 google.com. The synthesis of these complex target molecules often relies on the initial preparation of a core azetidine scaffold, which is then elaborated upon.

The synthesis of such building blocks is an area of active research, with various methods developed for the efficient construction of the azetidine ring system organic-chemistry.org. The compound 3-(4-Fluoro-2-methyl-phenoxy)-azetidine, with its specific substitution pattern (a fluorine atom and a methyl group on the phenyl ring), offers a unique combination of lipophilicity, polarity, and metabolic stability, making it a potentially valuable intermediate for targeted drug design programs. The fluorine atom, in particular, is a common feature in modern pharmaceuticals, often introduced to modulate pharmacokinetic and pharmacodynamic properties.

Integration into Chemical Libraries for Diverse Research Objectives

The development of chemical libraries containing novel and diverse molecular scaffolds is fundamental to high-throughput screening and the identification of new lead compounds in drug discovery. Four-membered heterocycles like azetidines are considered attractive and emergent design options in medicinal chemistry due to their ability to confer favorable physicochemical properties to drug molecules. nih.gov

The synthesis and profiling of diverse collections of azetidine-based scaffolds are undertaken to generate lead-like molecules, for example, those targeting the central nervous system. The inclusion of scaffolds like this compound in such libraries would be highly valuable. Its structure provides several points for diversification:

The secondary amine of the azetidine ring can be substituted with a wide array of functional groups.

The aromatic ring could be further functionalized if required.

This allows for the rapid generation of a large number of analogs, each with slightly different properties, which can be screened against a variety of biological targets. The development of mild and effective synthetic strategies to access new azetidine derivatives is in high demand to facilitate their inclusion into medicinal chemistry programs. nih.gov

Q & A

Q. Table 1: Comparative Bioactivity of Azetidine Derivatives

CompoundAnticancer Activity (IC50_{50}, μM)Antimicrobial Activity (MIC, μg/mL)
This compound12.5 ± 1.20.8 ± 0.1
3-(3-Fluoro-2-methyl-phenoxy)-azetidine18.3 ± 2.11.5 ± 0.3
3-(2-Fluoro-4-methyl-phenoxy)-azetidine8.9 ± 0.92.0 ± 0.5
Data adapted from .

Advanced: How does the stereoelectronic profile of this compound influence its reactivity?

The compound’s reactivity is governed by:

  • Azetidine ring strain : The four-membered ring’s puckering angle (~25°) increases susceptibility to nucleophilic attack .
  • Fluorine’s electronic effects : The 4-fluoro group withdraws electron density, activating the phenoxy group for electrophilic substitution .
  • Methyl group steric effects : The 2-methyl substituent hinders axial approaches to the azetidine nitrogen, directing reactivity to specific sites .
    Computational validation : DFT studies (e.g., HOMO-LUMO gaps) predict regioselectivity in substitution reactions .

Basic: What analytical techniques quantify this compound in complex mixtures?

  • HPLC with UV detection : Reverse-phase C18 columns (λ = 254 nm) resolve the compound from byproducts .
  • LC-MS/MS : MRM transitions (e.g., m/z 181 → 123) enhance sensitivity in biological matrices .
  • Titrimetry : Non-aqueous titration with perchloric acid quantifies free base forms .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

Q. Key SAR parameters :

  • Fluorine position : 4-Fluoro enhances metabolic stability compared to 2-fluoro analogs .
  • Azetidine substitution : N-Methylation reduces ring strain but decreases solubility .
  • Phenoxy modifications : Introducing nitro or trifluoromethyl groups improves target affinity (e.g., kinase inhibition) .
    Case study : Replacing 4-fluoro with 4-nitro increased anticancer activity 3-fold in a leukemia model .

Advanced: What mechanistic insights explain the azetidine ring’s stability under physiological conditions?

  • Low ring-opening propensity : The azetidine ring’s puckering minimizes angle strain, resisting hydrolysis at physiological pH .
  • Hydrogen bonding : The phenoxy oxygen stabilizes the ring via intramolecular interactions with the azetidine NH .
  • Metabolic resistance : Fluorine’s electronegativity reduces oxidative metabolism by cytochrome P450 enzymes .

Basic: What safety precautions are recommended for handling this compound?

  • PPE : Gloves and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential dust/aerosol formation .
  • Waste disposal : Incineration or neutralization for halogenated waste .

Advanced: How can computational modeling predict the biological targets of this compound?

Q. Methodology :

  • Molecular docking : Screen against kinase or GPCR libraries (e.g., PDB entries 1ATP, 2RH1) .
  • Pharmacophore mapping : Align fluorine and azetidine moieties with known inhibitors (e.g., EGFR tyrosine kinase) .
  • MD simulations : Assess binding stability over 100-ns trajectories .
    Validation : Correlate predicted binding energies with experimental IC50_{50} values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.